
Tris(n-butylcyclopentadienyl)erbium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(n-butylcyclopentadienyl)erbium(III) is an organometallic compound with the chemical formula Er(C₅H₄C₄H₉)₃. It is a member of the metallocene family, where erbium is coordinated to three n-butylcyclopentadienyl ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(n-butylcyclopentadienyl)erbium(III) typically involves the reaction of erbium chloride with n-butylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as follows:
ErCl3+3Na(C5H4C4H9)→Er(C5H4C4H9)3+3NaCl
Industrial Production Methods
Industrial production methods for Tris(n-butylcyclopentadienyl)erbium(III) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(n-butylcyclopentadienyl)erbium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxides.
Reduction: It can be reduced to lower oxidation states of erbium.
Substitution: The n-butylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields erbium oxides, while substitution reactions can produce a variety of erbium complexes with different ligands.
Applications De Recherche Scientifique
Tris(n-butylcyclopentadienyl)erbium(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is used in the production of advanced materials, such as thin films and coatings, through chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques
Mécanisme D'action
The mechanism of action of Tris(n-butylcyclopentadienyl)erbium(III) involves its ability to coordinate with various substrates through its cyclopentadienyl ligands. This coordination facilitates catalytic activity in organic reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with polymer chains in polymerization reactions or the binding to biological molecules in imaging applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(cyclopentadienyl)erbium(III): Similar structure but with cyclopentadienyl ligands instead of n-butylcyclopentadienyl.
Tris(methylcyclopentadienyl)erbium(III): Contains methylcyclopentadienyl ligands.
Tris(ethylcyclopentadienyl)erbium(III): Contains ethylcyclopentadienyl ligands.
Uniqueness
Tris(n-butylcyclopentadienyl)erbium(III) is unique due to the presence of n-butyl groups, which can influence its solubility, reactivity, and overall stability compared to its analogs. The n-butyl groups provide steric hindrance, which can affect the compound’s interaction with substrates and its catalytic properties .
Propriétés
Formule moléculaire |
C27H39Er |
|---|---|
Poids moléculaire |
530.9 g/mol |
InChI |
InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3; |
Clé InChI |
JRCMYZNYPKTOPG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





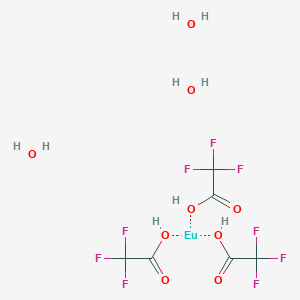
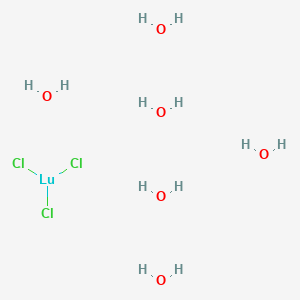
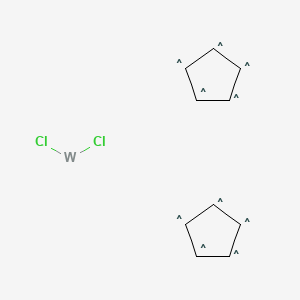
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)

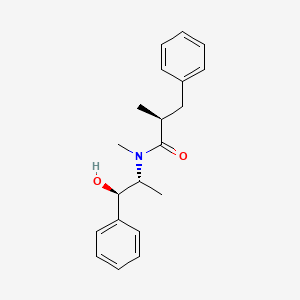
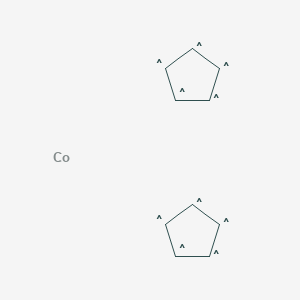
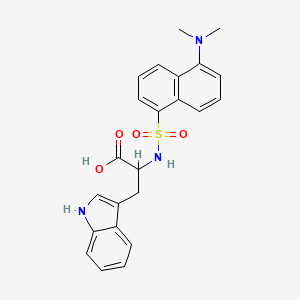
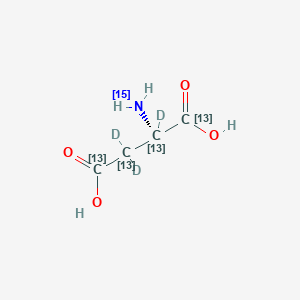

![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
